

Experimental protocol for 2-Methyl-4-phenylbutanoic acid synthesis

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Compound of Interest

Compound Name: 2-Methyl-4-phenylbutanoic acid

Cat. No.: B167380

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Application Note: Synthesis of 2-Methyl-4-phenylbutanoic Acid

Introduction

2-Methyl-4-phenylbutanoic acid is a carboxylic acid derivative with potential applications in the development of pharmaceuticals and other bioactive molecules. Its synthesis is a key step in the exploration of its chemical and biological properties. This document outlines a detailed experimental protocol for the synthesis of **2-Methyl-4-phenylbutanoic acid** via the α -methylation of 4-phenylbutyric acid. This method involves the use of a strong, non-nucleophilic base to generate a carboxylate enolate, which is subsequently alkylated.

Experimental Protocol

This protocol describes the α -methylation of 4-phenylbutyric acid using Lithium Diisopropylamide (LDA) as the base and methyl iodide as the methylating agent.

Materials:

- 4-phenylbutyric acid
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes

- Methyl iodide
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1 M
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (oven-dried)
- Magnetic stirrer and stirring bar
- Ice bath
- Dry ice/acetone bath

Procedure:**Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution**

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add anhydrous tetrahydrofuran (THF).
- Cool the flask to 0 °C using an ice bath.
- Add diisopropylamine (1.1 equivalents) to the THF via syringe.
- Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 0 °C.
- Stir the resulting colorless to pale yellow solution at 0 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Deprotonation of 4-phenylbutyric acid

- In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-phenylbutyric acid (1.0 equivalent) in anhydrous THF.
- Cool this solution to -78 °C using a dry ice/acetone bath.
- Slowly add the freshly prepared LDA solution (2.2 equivalents) from Step 1 to the 4-phenylbutyric acid solution via a cannula or syringe, while maintaining the temperature at -78 °C. Note: The first equivalent of LDA deprotonates the carboxylic acid, and the second equivalent deprotonates the α -carbon.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

Step 3: α -Methylation

- While maintaining the temperature at -78 °C, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at -78 °C for 2 hours.
- Gradually warm the reaction mixture to room temperature and stir overnight.

Step 4: Work-up and Purification

- Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 1-2.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

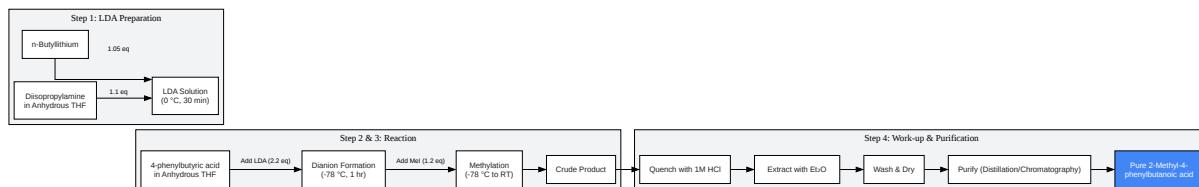
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Methyl-4-phenylbutanoic acid**.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **2-Methyl-4-phenylbutanoic acid**.

Parameter	Value
Starting Material	4-phenylbutyric acid
Product	2-Methyl-4-phenylbutanoic acid
Theoretical Yield	[Calculated based on starting material]
Actual Yield	[To be determined experimentally]
Percent Yield	75-85% (Typical)
Purity (by GC-MS)	>95%
Appearance	Colorless to pale yellow oil

Mandatory Visualization

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Caption: Experimental workflow for the synthesis of **2-Methyl-4-phenylbutanoic acid**.

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